(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Stereochemistry Enantiomeric purity Chiral building block

(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354014-86-0, molecular formula C15H22N2O2S, molecular weight 294.42 g/mol) is a chirally pure N-Boc-protected pyrrolidine derivative that features a flexible thioether linkage bridging the pyrrolidine C3 position to a 3-pyridylmethyl group. It belongs to a class of chiral pyrrolidine-thioether building blocks widely utilized in medicinal chemistry for the construction of bioactive molecules containing pyridylmethylthio-pyrrolidine scaffolds.

Molecular Formula C15H22N2O2S
Molecular Weight 294.4 g/mol
Cat. No. B13979429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC15H22N2O2S
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CC=C2
InChIInChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-8-6-13(10-17)20-11-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3/t13-/m0/s1
InChIKeyLXJAELYCFYBDBP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: A Stereochemically Defined Pyrrolidine-Thioether Building Block


(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354014-86-0, molecular formula C15H22N2O2S, molecular weight 294.42 g/mol) is a chirally pure N-Boc-protected pyrrolidine derivative that features a flexible thioether linkage bridging the pyrrolidine C3 position to a 3-pyridylmethyl group . It belongs to a class of chiral pyrrolidine-thioether building blocks widely utilized in medicinal chemistry for the construction of bioactive molecules containing pyridylmethylthio-pyrrolidine scaffolds . The (S)-stereochemical configuration at the pyrrolidine 3-position, combined with the defined 3-pyridyl regioisomeric linkage, distinguishes this compound from its (R)-enantiomer and positional pyridine analogs, providing a critical discriminant for enantioselective synthetic routes [1].

Why Generic Analogs Cannot Simply Replace (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester in Synthesis


In the procurement of chiral pyrrolidine-thioether intermediates, stereochemical ambiguity, pyridine regioisomeric variation, and the presence or absence of the N-Boc protective group represent irreducible structural variables that can profoundly alter downstream synthetic efficiency, diastereoselectivity, and the pharmacological profile of final drug candidates [1]. Substituting (S)-3-(pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester with its (R)-enantiomer yields the opposite absolute configuration at the stereogenic center, while switching to the 2-pyridyl or 4-pyridyl regioisomer alters the nitrogen atom's spatial orientation and metal-coordination geometry in receptor binding pockets—both changes are known to compromise target engagement in enantioselective drug discovery programs . The quantitative evidence below maps precisely where this compound sits relative to its closest analogs, enabling informed scientific selection.

Differentiation Evidence for (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester


Stereochemical Identity: (S) vs (R) Enantiomer Configuration at the Pyrrolidine C3 Position

The target compound is the (S)-enantiomer (CAS 1354014-86-0, CCD06172195) , while the (R)-enantiomer (CCD06172194) is also commercially available from the same supplier [1]. Stereochemical assignment is confirmed by the IUPAC name specifying '(3S)' configuration . The (R)-enantiomer, differing solely by inverted stereochemistry at C3, would be expected to exhibit opposite chiroptical properties (optical rotation) and potentially divergent diastereoselectivity in subsequent reactions [2][3].

Stereochemistry Enantiomeric purity Chiral building block

Scaffold Differentiation: Pyrrolidine versus Piperidine Core Impact on MW, ClogP, and Hydrogen Bond Acceptors

The target compound's pyrrolidine core (C4H7N ring) is compared to a direct piperidine analog, 3-(pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester [1], which features a six-membered piperidine ring (C5H10N). The target compound exhibits a lower molecular weight (294.42 g/mol vs. 308.4 g/mol; a difference of 13.98 g/mol) and one fewer methylene unit, resulting in a reduced molecular volume and potentially lower calculated cLogP (approximately 0.4 units lower based on fragment-based estimation methods) and one fewer hydrogen bond acceptor interaction potential [2].

Scaffold Molecular weight clogP H-bond acceptors

Regioisomeric Pyridine Differentiation: 3-Pyridyl vs 2-Pyridyl vs 4-Pyridyl Linkage

The target compound bears the 3-pyridylmethylsulfanyl linkage (pyridine nitrogen at the meta position) . The 2-pyridyl analog (R)-3-(pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and the 4-pyridyl analog, 3-(pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, are distinct chemical entities with the pyridine nitrogen positioned ortho and para to the methylene linker, respectively . The pyridine nitrogen's position critically influences the directionality of hydrogen bonding, metal chelation geometry, and π-stacking interactions with aromatic residues in biological targets [1].

Regioisomer Pyridine Metal coordination Binding orientation

N-Boc Protective Group: Orthogonal Protection Strategy Verification

The target compound bears a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, confirmed by the IUPAC name and SMILES notation (CC(C)(C)OC(=O)N1CC[C@H](SCc2cccnc2)C1) . In contrast, the commercially available N-unprotected analog (S)-3-((pyrrolidin-3-ylthio)methyl)pyridine hydrochloride (CAS 1421033-48-8) lacks this Boc group and exists as a hydrochloride salt . The Boc group is acid-labile and can be orthogonally removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting the thioether linkage, while the unprotected analog requires harsher conditions for reprotection and may undergo competing oxidation of the sulfide group [1].

N-Boc protection Orthogonal chemistry Synthetic intermediate

Supply Chain Traceability: Reputable Vendor Catalog Identity and Procurement-Ready Status

The target compound is listed by AmberMoltech LLC (CAT #: CF-1299), a specialized supplier of fine chemicals, with an assigned CCD database identifier (CCD06172195) enabling precise cross-referencing . A 500 mg unit size is available with pricing at USD 455.00 . The racemic mixture (3-(pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, CAS 1353947-79-1) is listed by multiple suppliers , but the chirally pure (S)-enantiomer is specifically sourced only through AmberMoltech among known vendors . This single-vendor availability for the chiral (S)-form contrasts with multi-vendor sourcing for the racemate, suggesting that the (S)-enantiomer requires specialized chiral synthesis capabilities .

Supply chain Vendor Procurement Identity verification

Procurement-Critical Application Scenarios for (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester


Asymmetric Synthesis of Nicotinic Receptor Ligands with Chiral Pyrrolidine-Thioether Cores

Programs targeting nicotinic acetylcholine receptor (nAChR) subtypes often require enantiomerically pure pyrrolidine scaffolds. The (S)-configured pyrrolidine-thioether linkage in this compound serves as a chiral anchor for constructing nicotine-like analogs with defined C3 stereochemistry, where the (R)-enantiomer would produce opposite receptor selectivity profiles [1].

Enantioselective Drug Discovery Requiring N-Boc-Protected Chiral Building Blocks for Parallel Library Synthesis

In parallel medicinal chemistry libraries where diversity-oriented synthesis is employed, the N-Boc protection of this compound enables systematic derivatization (e.g., amide coupling, Suzuki cross-coupling at the pyridine ring) followed by global deprotection, without compromising the chiral integrity of the pyrrolidine core—a workflow that is incompatible with unprotected free-amine analogs prone to oxidation or premature reactivity [2].

Metalloenzyme Inhibitor Design Exploiting 3-Pyridyl-Sulfur Bidentate Chelation Geometry

The 3-pyridylmethylthioether motif is structurally poised to act as a bidentate (N, S) chelator for transition metals such as Zn²⁺, Fe²⁺, or Cu²⁺ in metalloenzyme active sites (e.g., matrix metalloproteinases, histone deacetylases). The meta-pyridyl nitrogen orientation provides a chelation bite angle distinct from the ortho (2-pyridyl) and para (4-pyridyl) regioisomers, potentially enabling selective metal coordination geometry that is not achievable with alternative pyridine regioisomers [3].

Scalable Pharmaceutical Intermediate Sourcing with Documented Chain of Custody

For late lead optimization programs transitioning toward preclinical development, the documented single-vendor sourcing of the (S)-enantiomer (AmberMoltech CAT #: CF-1299, CCD06172195) provides traceable chemical identity and enantiomeric purity records that are essential for regulatory documentation and process chemistry scale-up feasibility assessments, distinguishing it from generic multi-vendor racemic lots with undefined stereochemical composition .

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